Caspase-1 inhibitor tfa salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caspase-1 inhibitor trifluoroacetate salt is a synthetic compound designed to inhibit the activity of caspase-1, a cysteine protease enzyme involved in the inflammatory response and apoptosis. Caspase-1 plays a crucial role in the maturation of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. Dysregulation of caspase-1 activity has been linked to various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of caspase-1 inhibitor trifluoroacetate salt typically involves the following steps:
Peptide Synthesis: The core structure of the inhibitor is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling Reactions: The peptide is then coupled with a fluoromethyl ketone (FMK) group, which is essential for its inhibitory activity. This coupling reaction is usually carried out using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Trifluoroacetate Salt Formation: The final step involves the conversion of the peptide-FMK conjugate into its trifluoroacetate salt form.
Industrial Production Methods
Industrial production of caspase-1 inhibitor trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and lyophilization is used to obtain the final product in a stable, solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Caspase-1 inhibitor trifluoroacetate salt primarily undergoes the following types of reactions:
Hydrolysis: The inhibitor can undergo hydrolysis in aqueous environments, leading to the cleavage of the FMK group.
Oxidation: Exposure to oxidative conditions can result in the oxidation of the peptide backbone or side chains.
Substitution: The trifluoroacetate group can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Strong acids or bases for anion exchange reactions.
Major Products Formed
Hydrolysis: Peptide fragments and fluoromethyl ketone derivatives.
Oxidation: Oxidized peptide products.
Substitution: Peptide salts with different anions.
Wissenschaftliche Forschungsanwendungen
Caspase-1 inhibitor trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and protein-protein interactions.
Biology: Employed in cell culture experiments to investigate the role of caspase-1 in apoptosis and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with excessive inflammation, such as rheumatoid arthritis and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery
Wirkmechanismus
Caspase-1 inhibitor trifluoroacetate salt exerts its effects by binding to the active site of caspase-1. The fluoromethyl ketone group forms a covalent bond with the cysteine residue in the active site, thereby inhibiting the enzyme’s activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, reducing inflammation and apoptosis. The molecular targets include the active site cysteine residue, and the pathways involved are those related to the inflammatory response and programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caspase-3 Inhibitors: These inhibitors target caspase-3, another cysteine protease involved in apoptosis.
Caspase-8 Inhibitors: These compounds inhibit caspase-8, which plays a role in the extrinsic pathway of apoptosis.
Pan-Caspase Inhibitors: These inhibitors target multiple caspases simultaneously, providing broad-spectrum inhibition
Uniqueness
Caspase-1 inhibitor trifluoroacetate salt is unique in its specificity for caspase-1. Unlike pan-caspase inhibitors, it selectively inhibits caspase-1 without affecting other caspases, reducing the risk of off-target effects. This specificity makes it a valuable tool for studying the role of caspase-1 in various biological processes and diseases .
Biologische Aktivität
Caspase-1 is a crucial enzyme in the inflammatory process, primarily involved in the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of caspase-1 has gained significant attention due to its potential therapeutic applications in various inflammatory diseases and conditions associated with excessive inflammation. This article provides an overview of the biological activity of the caspase-1 inhibitor TFA salt, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Caspase-1 inhibitors, including TFA salt, primarily function by preventing the activation of caspase-1, which is part of the inflammasome complex. The inhibition leads to a decrease in the processing of pro-inflammatory cytokines, thereby reducing inflammation.
Key Mechanisms:
- Irreversible Binding: TFA salt acts as a covalent inhibitor, binding to specific cysteine residues in the active site of caspase-1, which blocks its enzymatic activity .
- Dimerization Effects: Caspase-1 exists predominantly as a monomer that can dimerize upon substrate binding. Inhibitors like TFA salt can shift this equilibrium, affecting its activity and cooperativity .
Biological Activity
The biological activity of caspase-1 inhibitors has been extensively studied in various models. Below are some key findings:
Case Study 1: EAE Model
In a study examining the effects of caspase-1 inhibitors on EAE, treatment with TFA salt resulted in significant reductions in clinical symptoms and inflammatory markers compared to untreated controls. The mRNA levels for pro-inflammatory cytokines such as IL-6 and TNF-α were notably lower in treated mice .
Case Study 2: In Vitro Cytokine Release
Human primary monocytes were treated with TFA salt before stimulation with LPS. Results showed a marked reduction in IL-1β secretion, confirming the inhibitor's effectiveness at modulating inflammatory responses at the cellular level .
Research Findings
Recent research has highlighted several important aspects regarding the efficacy and specificity of caspase-1 inhibitors:
- Selectivity: Studies indicate that TFA salt selectively inhibits caspase-1 without significantly affecting other caspases, which is crucial for minimizing side effects associated with broader protease inhibition .
- Therapeutic Potential: The anti-inflammatory effects observed suggest that TFA salt could be beneficial in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders where inflammation plays a key role .
- Pharmacodynamics: The pharmacological profile indicates that TFA salt achieves effective concentrations that can sustain inhibition over extended periods, which is advantageous for therapeutic applications .
Eigenschaften
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42FN7O10/c1-53-32(47)13-12-27(34(49)44-30(15-24-19-39-21-41-24)36(51)43-28(31(46)17-38)16-33(48)54-2)42-35(50)29(14-23-18-40-26-11-7-6-10-25(23)26)45-37(52)55-20-22-8-4-3-5-9-22/h3-11,18-19,21,27-30,40H,12-17,20H2,1-2H3,(H,39,41)(H,42,50)(H,43,51)(H,44,49)(H,45,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNSSWGRVBWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42FN7O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.